

# Application of AZ7550-d5 in Therapeutic Drug Monitoring of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1] Therapeutic drug monitoring (TDM) is increasingly being recognized as a valuable tool to optimize TKI therapy, ensuring that patients maintain drug exposure levels that maximize efficacy while minimizing toxicity.[1][2] Osimertinib is metabolized in the body to at least two pharmacologically active metabolites, AZ7550 and AZ5104 (N-desmethyl osimertinib).[1] Given the inter-individual variability in drug metabolism, monitoring the plasma concentrations of both osimertinib and its active metabolites is crucial for personalizing treatment.[1]

AZ7550-d5 is the deuterium-labeled form of AZ7550, an active metabolite of osimertinib.[3][4] It serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of AZ7550 in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the analytical method.[5] This document provides detailed application notes and protocols for the use of AZ7550-d5 in the therapeutic drug monitoring of osimertinib and its metabolites.



## Signaling Pathway Context: EGFR and IGF-1R Inhibition

Osimertinib and its metabolite AZ7550 exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Osimertinib is a potent inhibitor of EGFR, targeting both sensitizing and T790M resistance mutations.[1] The metabolite AZ7550 also contributes to the overall pharmacological activity and has been shown to inhibit Insulinlike Growth Factor 1 Receptor (IGF-1R) with an IC50 of 1.6 µM.[3][6]



Click to download full resolution via product page

**Caption:** Simplified EGFR and IGF-1R signaling pathways targeted by Osimertinib and its metabolite AZ7550.

## **Quantitative Bioanalytical Method Performance**

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of osimertinib, AZ5104, and AZ7550 in human plasma and dried blood spots (DBS).



Table 1: Linearity and Range[7]

| Analyte     | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|-------------|--------|---------------------------|------------------------------|
| Osimertinib | Serum  | 4.0 - 800.0               | >0.99                        |
| AZ5104      | Serum  | 1.0 - 125.0               | >0.99                        |
| AZ7550      | Serum  | 2.5 - 125.0               | >0.99                        |

Table 2: Precision and Accuracy[7][8]

| Analyte            | Matrix      | Concentration | Precision<br>(%CV) | Accuracy (%)          |
|--------------------|-------------|---------------|--------------------|-----------------------|
| Osimertinib        | Plasma      | 1-729 ng/mL   | 0.2% - 2.3%        | 93.2% - 99.3%         |
| DBS                | 1-729 ng/mL | 0.5% - 10.3%  | 96.7% - 99.6%      |                       |
| AZ5104 &<br>AZ7550 | Plasma/DBS  | Validated     | ≤ 14.9%            | ± 14.9% of<br>nominal |

Table 3: Recovery[7]

| Analyte                     | Mean Recovery (%) | Coefficient of Variation (%CV) |
|-----------------------------|-------------------|--------------------------------|
| Osimertinib, AZ5104, AZ7550 | > 94.7%           | < 8.3%                         |

## **Experimental Protocols**

The following is a generalized protocol for the quantification of osimertinib and its metabolites, including AZ7550, in human plasma using LC-MS/MS with **AZ7550-d5** as an internal standard.

## **Materials and Reagents**

• Osimertinib, AZ5104, and AZ7550 reference standards



- AZ7550-d5 (or other suitable SIL-IS such as [¹³C²H₃]-Osimertinib or N-Desmethyl dosimertinib-d5)[9][10]
- · Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Ammonium acetate or ammonium formate, LC-MS grade[5]
- Ultrapure water
- Human plasma (K2EDTA)

#### Instrumentation

- UPLC or UHPLC system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: C18 reverse-phase column (e.g., Kinetex EVO C18, 2.1  $\times$  150 mm, 2.6  $\mu$ m)[11]

## **Standard Solution Preparation**

- Stock Solutions: Prepare individual stock solutions of osimertinib, AZ5104, AZ7550, and
   AZ7550-d5 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
- Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
- Internal Standard (IS) Working Solution: Prepare a working solution of **AZ7550-d5** in acetonitrile at a concentration appropriate for spiking into plasma samples.

## **Sample Preparation: Protein Precipitation**

• Thaw plasma samples to room temperature.







- To a 50  $\mu$ L aliquot of plasma in a microcentrifuge tube, add 150  $\mu$ L of the internal standard working solution in acetonitrile.[1]
- Vortex the mixture for 1-5 minutes to precipitate proteins.[1]
- Centrifuge the samples at high speed (e.g., 14,000-15,000 x g) for 10 minutes at 4°C.[1]
- Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
- Inject a small volume (e.g., 1-20 μL) into the LC-MS/MS system.[1]





Click to download full resolution via product page



**Caption:** General experimental workflow for the quantification of Osimertinib and its metabolites in plasma.

#### LC-MS/MS Conditions

- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.
- Mobile Phase B: Acetonitrile.[5]
- Flow Rate: 0.3 0.4 mL/min.[5][9]
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analytes, and then return to initial conditions for re-equilibration.
- Injection Volume: 1-20 μL.[1]
- Autosampler Temperature: 4°C.[9]

## **Mass Spectrometry Conditions**

- Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The precursor and product ions should be optimized by direct infusion of the individual analyte and internal standard solutions. Example transitions are:
  - Osimertinib: m/z 500.2 → 72.1[10]
  - AZ5104: m/z 486.3 → 72.1[10]
  - AZ7550 (using [¹³C²H₃]-AZ7550 as a surrogate standard): m/z 490.2 → 433.1[10]
  - Internal Standard ([¹³C²H₃]-Osimertinib): m/z 504.2 → 72.1[10]

Note: Since AZ7550 was not commercially available at the time of some studies, [¹³C²H₃]-AZ7550 was used as the standard compound for this metabolite.[10] When using AZ7550-d5



as the internal standard for the quantification of AZ7550, specific MRM transitions for both would need to be determined and optimized.

### Conclusion

The use of **AZ7550-d5** as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise LC-MS/MS methods for the therapeutic drug monitoring of osimertinib. By enabling the reliable quantification of the active metabolite AZ7550, alongside the parent drug and other metabolites like AZ5104, this approach provides clinicians and researchers with essential data to explore exposure-response relationships, personalize dosing regimens, and ultimately improve patient outcomes in the treatment of NSCLC. The detailed protocols and performance data presented here serve as a comprehensive guide for the implementation of such methods in a research or clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Therapeutic drug monitoring as a tool to optimize 5-FU-based chemotherapy in gastrointestinal cancer patients older than 75 years PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]



- 10. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of AZ7550-d5 in Therapeutic Drug Monitoring of Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403811#application-of-az7550-d5-in-therapeutic-drug-monitoring]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com